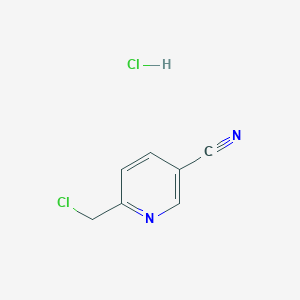

6-(chloromethyl)pyridine-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(chloromethyl)pyridine-3-carbonitrile hydrochloride” is a chemical compound. It is a substituted pyridine . The empirical formula is C6H3ClN2 . It is used in the preparation of other compounds such as (6-chloro-3-pyridyl)methylamine .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. This acid can then react with methanol to produce methyl pyridine-3-carboxylate. The carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce a target product .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chloromethyl group at the 6-position and a carbonitrile group at the 3-position .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its melting point is 116-120 °C .Applications De Recherche Scientifique

CMPC has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it has been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents. It has also been used in the synthesis of peptides, nucleotides, and other biopolymers.

Mécanisme D'action

CMPC is a reagent used in the synthesis of various compounds. It acts as a catalyst in the synthesis of compounds and helps to promote the formation of desired products. The mechanism of action of CMPC is not fully understood, but it is believed to involve the formation of a complex between the reagent and the substrate. This complex facilitates the reaction and helps to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of CMPC have not been extensively studied. However, it has been shown to have some mild toxic effects in animals. In addition, it has been shown to have some mild anti-inflammatory and anti-bacterial effects.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using CMPC in laboratory experiments is that it is a relatively inexpensive reagent. In addition, it is relatively easy to use and the yields are generally high. The main limitation of using CMPC is that it is not very stable and can decompose if stored for too long.

Orientations Futures

In the future, CMPC could be used in the synthesis of more complex compounds, such as peptides and nucleotides. In addition, it could be used in the synthesis of antibiotics, antifungal agents, and antiviral agents. It could also be used in the synthesis of biologically active compounds, such as hormones and neurotransmitters. Finally, it could be used in the synthesis of materials for use in medical devices and implants.

Méthodes De Synthèse

CMPC is synthesized by a two-step process. First, 3-chloropyridine is reacted with sodium cyanide to give 3-cyano-pyridine. Then, 3-cyano-pyridine is treated with hydrochloric acid to form CMPC. The reaction conditions for the synthesis of CMPC are mild and the yields are generally high.

Safety and Hazards

Propriétés

IUPAC Name |

6-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-3-7-2-1-6(4-9)5-10-7;/h1-2,5H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQDGFNBMKPJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)